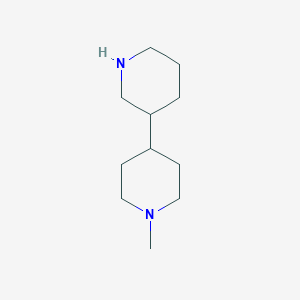

1-Methyl-4-piperidin-3-ylpiperidine

Description

Properties

IUPAC Name |

1-methyl-4-piperidin-3-ylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13-7-4-10(5-8-13)11-3-2-6-12-9-11/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTJFVIMWJVEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-piperidin-3-ylpiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperidine with 3-chloropiperidine in the presence of a base can yield the desired compound. Another method involves the reductive amination of 4-piperidone with methylamine, followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate hydrogenation reactions. The process is often carried out in batch reactors with stringent control over temperature, pressure, and reaction time to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-piperidin-3-ylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed:

Oxidation: N-oxides

Reduction: Reduced piperidine derivatives

Substitution: Substituted piperidine derivatives with various functional groups

Scientific Research Applications

1-Methyl-4-piperidin-3-ylpiperidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidin-3-ylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the central nervous system, altering neuronal signaling and producing therapeutic effects.

Comparison with Similar Compounds

Piperidine: A basic structure similar to 1-Methyl-4-piperidin-3-ylpiperidine but without the methyl and piperidin-3-yl substituents.

Pyridine: A six-membered aromatic ring with one nitrogen atom, differing in its aromaticity and electronic properties.

Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of both a methyl group and a piperidin-3-yl group on the piperidine ring enhances its versatility in chemical synthesis and potential therapeutic applications.

Biological Activity

1-Methyl-4-piperidin-3-ylpiperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms, and potential applications, supported by data tables and relevant case studies.

Overview of this compound

This compound features a piperidine ring structure with a methyl group at the 1-position and a piperidin-3-yl group at the 4-position. This unique substitution pattern contributes to its pharmacological properties, making it a valuable scaffold in drug discovery.

Piperidine derivatives, including this compound, interact with various biological targets:

- Receptor Interaction : These compounds are known to act as agonists or antagonists at opioid receptors, particularly the kappa-opiate receptor.

- Biochemical Pathways : They influence the opioidergic pathway, which is critical for pain modulation and other physiological responses.

- Inflammation Modulation : Some derivatives have shown potential in inhibiting the NLRP3 inflammasome, a key player in inflammatory responses .

Pharmacological Properties

The compound exhibits a range of pharmacological activities:

- Analgesic Effects : It has been explored for its potential as an analgesic agent due to its interaction with opioid receptors.

- Anti-inflammatory Activity : Research indicates that it may reduce inflammation through modulation of specific pathways .

- Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of related compounds, this compound derivatives demonstrated significant antiproliferative activity against human leukemia cell lines. For instance, one derivative showed an IC50 value comparable to established chemotherapeutics, indicating promising efficacy in cancer treatment .

Synthetic Routes and Applications

The synthesis of this compound can be achieved through various methods:

- Cyclization Reactions : Reaction of 1-methylpiperidine with 3-chloropiperidine under basic conditions.

- Reductive Amination : Involves the reaction of 4-piperidone with methylamine followed by cyclization.

These synthetic strategies facilitate the production of this compound for further biological evaluation and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-4-piperidin-3-ylpiperidine, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis of piperidine derivatives typically involves multi-step protocols, including reductive amination, alkylation, or nucleophilic substitution. For this compound, a plausible route may start with a piperidine precursor (e.g., 4-piperidone) followed by methylation at the 1-position and functionalization at the 3-position. Key reagents include methyl iodide for alkylation and reducing agents like sodium cyanoborohydride for reductive amination. Solvent selection (e.g., acetonitrile or dichloromethane) and temperature control (0–50°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization enhances purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the piperidine ring. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and formula. Purity is assessed using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., >98% purity threshold). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are synthesized .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs across different studies?

- Methodological Answer : Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

- Standardize assays : Use validated cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound variability.

- Computational validation : Perform molecular docking studies to predict binding affinities to targets like GPCRs or ion channels, comparing results with experimental IC₅₀ values.

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers and consensus trends .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives in opioid receptor modulation?

- Methodological Answer :

- Analog design : Systematically modify substituents at the 3- and 4-positions of the piperidine ring. For example, introduce electron-withdrawing groups (e.g., -CF₃) to assess electronic effects on receptor binding.

- In vitro assays : Measure binding affinity (Kᵢ) using radioligand displacement assays (e.g., against μ-opioid receptors).

- Computational modeling : Use Schrödinger’s Glide or AutoDock to simulate ligand-receptor interactions and identify critical hydrogen bonds or hydrophobic contacts .

Q. What methodologies are recommended for assessing the pharmacokinetic (ADME) properties of this compound in preclinical studies?

- Methodological Answer :

- Absorption : Perform Caco-2 cell monolayer assays to predict intestinal permeability.

- Metabolism : Use liver microsomes (human or rodent) to identify cytochrome P450-mediated metabolites via LC-MS/MS.

- Excretion : Conduct radiolabeled tracer studies in rodents to quantify renal vs. fecal clearance.

- Toxicity : Screen for hERG channel inhibition to evaluate cardiac risk .

Key Considerations for Experimental Design

- Steric effects : Bulky substituents at the 3-position may hinder receptor binding but improve metabolic stability.

- Solubility : Hydrochloride salt formation (common in piperidines) enhances aqueous solubility for in vivo studies .

- Safety : Follow OSHA guidelines for handling amine intermediates, which may be irritants or sensitizers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.